2-[(2,5-Difluorophenyl)methoxy]-4-fluorobenzenethiol
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Overview
Description
It has a molecular formula of C8H18ClN3O3 and a molecular weight of 239.70 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate hydrochloride involves several steps. The starting materials typically include methyl carbamate and a hydrazine derivative. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with additional considerations for yield optimization, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
Scientific Research Applications
(S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Utilized in preclinical studies to evaluate its potential therapeutic effects and toxicity.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate hydrochloride include:
Methyl carbamate: A simpler analog used in various chemical reactions.
Hydrazine derivatives: Compounds with similar functional groups that exhibit comparable reactivity
Uniqueness
The uniqueness of (S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate hydrochloride lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2,5-difluorophenyl)methoxy]-4-fluorobenzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3OS/c14-9-1-3-11(16)8(5-9)7-17-12-6-10(15)2-4-13(12)18/h1-6,18H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUMLWKZMYGWHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)COC2=C(C=CC(=C2)F)S)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)COC2=C(C=CC(=C2)F)S)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.